molecular formula C21H16N4O2S2 B11284944 4-Methyl-5-(6-((4-nitrobenzyl)thio)pyridazin-3-yl)-2-phenylthiazole

4-Methyl-5-(6-((4-nitrobenzyl)thio)pyridazin-3-yl)-2-phenylthiazole

Cat. No.: B11284944
M. Wt: 420.5 g/mol
InChI Key: KLNJQTACLFVJEZ-UHFFFAOYSA-N
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Description

4-Methyl-5-(6-((4-nitrobenzyl)thio)pyridazin-3-yl)-2-phenylthiazole is a complex organic compound with potential applications in various fields, including medical, environmental, and industrial research. This compound features a thiazole ring, which is known for its diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(6-((4-nitrobenzyl)thio)pyridazin-3-yl)-2-phenylthiazole typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyridazinyl and nitrobenzyl groups. Common reagents used in these reactions include thioamides, halogenated pyridazines, and nitrobenzyl halides. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(6-((4-nitrobenzyl)thio)pyridazin-3-yl)-2-phenylthiazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo oxidation reactions, where the thiazole ring is oxidized to form sulfoxides or sulfones.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: Oxidizing agents like potassium permanganate (KMnO4)

    Substitution: Halogenated reagents, strong acids or bases

Major Products

The major products formed from these reactions include amino derivatives, sulfoxides, and substituted aromatic compounds.

Scientific Research Applications

4-Methyl-5-(6-((4-nitrobenzyl)thio)pyridazin-3-yl)-2-phenylthiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-5-(6-((4-nitrobenzyl)thio)pyridazin-3-yl)-2-phenylthiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The nitrobenzyl group can undergo reduction to form reactive intermediates that can damage cellular components, leading to cell death. These interactions make the compound a potential candidate for antimicrobial and anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-5-(6-((4-nitrobenzyl)thio)pyridazin-3-yl)-2-(thiophen-2-yl)thiazole
  • 4-Methyl-5-(6-((4-nitrobenzyl)thio)pyridazin-3-yl)-2-(pyridin-2-yl)thiazole

Uniqueness

4-Methyl-5-(6-((4-nitrobenzyl)thio)pyridazin-3-yl)-2-phenylthiazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitrobenzyl group enhances its potential as an antimicrobial and anticancer agent, while the thiazole ring provides a versatile scaffold for further chemical modifications.

Properties

Molecular Formula

C21H16N4O2S2

Molecular Weight

420.5 g/mol

IUPAC Name

4-methyl-5-[6-[(4-nitrophenyl)methylsulfanyl]pyridazin-3-yl]-2-phenyl-1,3-thiazole

InChI

InChI=1S/C21H16N4O2S2/c1-14-20(29-21(22-14)16-5-3-2-4-6-16)18-11-12-19(24-23-18)28-13-15-7-9-17(10-8-15)25(26)27/h2-12H,13H2,1H3

InChI Key

KLNJQTACLFVJEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C3=NN=C(C=C3)SCC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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